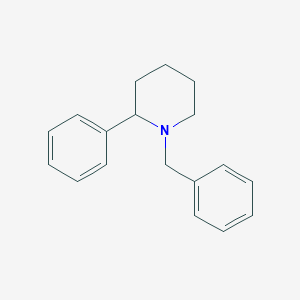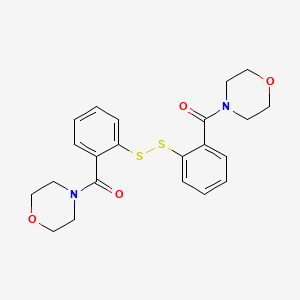
N'',N'''-Dodecane-1,12-diylbis(N-cyanoguanidine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) is a chemical compound known for its unique structure and properties It is characterized by the presence of two cyanoguanidine groups linked by a dodecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) typically involves the reaction of dodecane-1,12-diamine with cyanoguanidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a pure product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The cyanoguanidine groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the cyanoguanidine groups under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) exerts its effects involves its interaction with specific molecular targets. The cyanoguanidine groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The dodecane chain provides hydrophobic interactions that enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dodecane-1,12-diylbis(N’-octadecylurea): This compound has a similar dodecane backbone but different functional groups.
N,N’-Dodecane-1,12-diylbis-3-picolinium dibromide: Another compound with a dodecane chain but different substituents.
Uniqueness
N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) is unique due to its specific combination of cyanoguanidine groups and dodecane chain, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
42866-01-3 |
|---|---|
Formule moléculaire |
C16H30N8 |
Poids moléculaire |
334.46 g/mol |
Nom IUPAC |
2-[12-[[amino-(cyanoamino)methylidene]amino]dodecyl]-1-cyanoguanidine |
InChI |
InChI=1S/C16H30N8/c17-13-23-15(19)21-11-9-7-5-3-1-2-4-6-8-10-12-22-16(20)24-14-18/h1-12H2,(H3,19,21,23)(H3,20,22,24) |
Clé InChI |
GMIJRVJTDOSERW-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCN=C(N)NC#N)CCCCCN=C(N)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


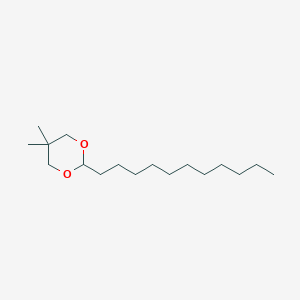

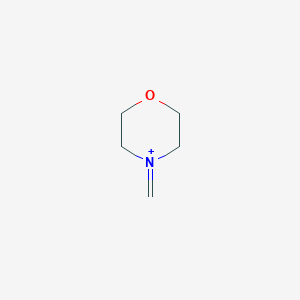
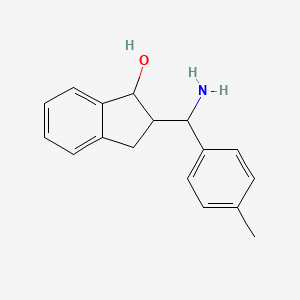
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
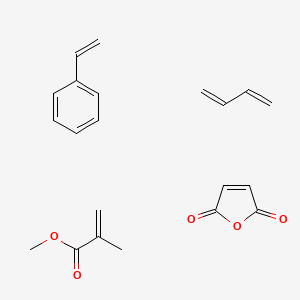


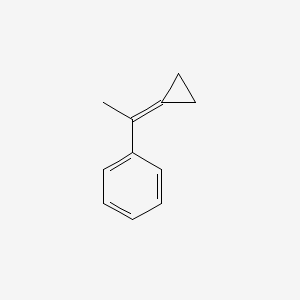
![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)

